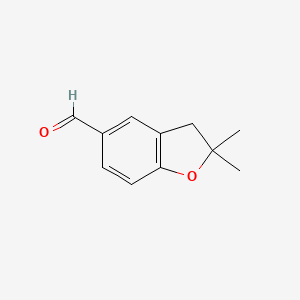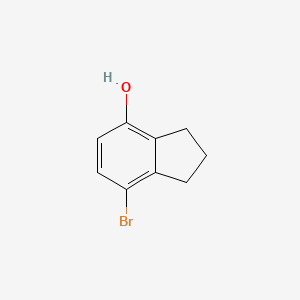
7-Bromo-2,3-dihydro-1h-inden-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,3-dihydro-1H-inden-4-ol is a brominated derivative of indene, a bicyclic hydrocarbon This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 4th position on the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol typically involves the bromination of 2,3-dihydro-1H-inden-4-ol. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine, which is a hazardous reagent.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 7-Bromo-2,3-dihydro-1H-inden-4-one.
Reduction: 2,3-Dihydro-1H-inden-4-ol.
Substitution: 7-Amino-2,3-dihydro-1H-inden-4-ol or 7-Mercapto-2,3-dihydro-1H-inden-4-ol.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom can be used for further functionalization.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 7-Bromo-2,3-dihydro-1H-inden-4-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-inden-4-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Amino-2,3-dihydro-1H-inden-4-ol: Contains an amino group instead of a bromine atom, which can participate in different types of chemical reactions.
7-Mercapto-2,3-dihydro-1H-inden-4-ol: Contains a thiol group, which has different reactivity compared to the bromine atom.
Uniqueness: 7-Bromo-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H9BrO |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
7-bromo-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 |
InChI-Schlüssel |
ULQUUPKPWNNTAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


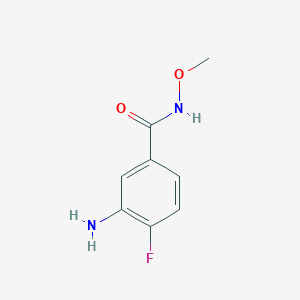
![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)

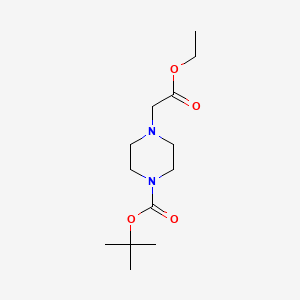
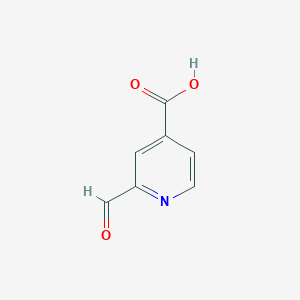
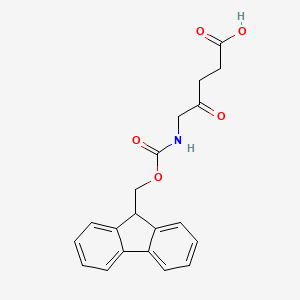
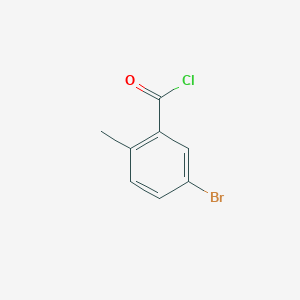
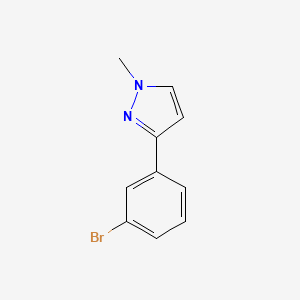
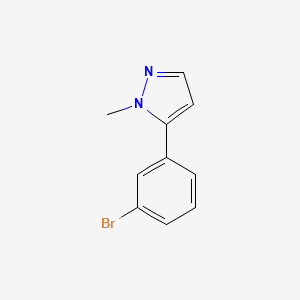
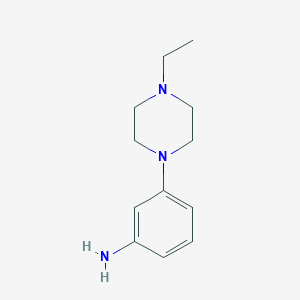
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)


